Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate systematically describes its molecular components:
- Spiro core : A 2,7-diazaspiro[3.5]nonane system, where two nitrogen atoms occupy positions 2 and 7 of a spiro junction connecting a three-membered ring (cyclopropane) and a five-membered ring (pyrrolidine).
- Substituents :
- A tert-butoxycarbonyl (Boc) group at position 7.
- A 2-aminoethyl side chain at position 2.
This nomenclature adheres to IUPAC Rule A-51 for spiro compounds and Rule C-814.2 for carbamate derivatives. Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₇N₃O₂ |
| CAS Registry Number | 2173991-85-8 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCN)C2 |
| Molecular Weight | 285.39 g/mol |
The SMILES string explicitly defines the spiro connectivity (denoted by the C1CCC2(CC1) segment) and the Boc-protected amine.
Alternative Naming Conventions in Literature
Non-IUPAC designations reflect contextual usage in synthetic chemistry:
- Functional group emphasis : 7-Boc-2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane highlights the Boc protection.
- Skeletal shorthand : Spiro[3.5]nonane-2,7-diamine, N7-Boc, N2-(2-aminoethyl) simplifies the name for reaction schemes.
- Pharmaceutical context : Referred to as RET kinase inhibitor intermediate in medicinal chemistry studies.
Table 2 compares nomenclature variants:
| Convention Type | Example Name |
|---|---|
| Protecting group-centric | 7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane |
| Substituent-oriented | 2-(2-Aminoethyl)-7-Boc-2,7-diazaspiro[3.5]nonane |
| Pharmacological | Spirocyclic diamine kinase inhibitor precursor |
These alternatives prioritize synthetic utility over systematic rigor, particularly in patent literature.
Structural Relationship to Spirocyclic Diamine Derivatives
The compound belongs to the 2,7-diazaspiro[3.5]nonane family, distinguished by:
- Ring strain : The three-membered cyclopropane ring introduces angular strain, enhancing reactivity in ring-opening reactions.
- Conformational rigidity : Spiro fusion restricts rotational freedom, favoring defined stereochemistry in downstream derivatives.
- Diamine functionality : Positions 2 and 7 provide sites for selective functionalization (e.g., alkylation, acylation).
Structurally analogous compounds include:
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester : Lacks the 2-aminoethyl group but shares the Boc-protected spiro core.
- 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione : Features a diketopiperazine-like spiro system with similar amine sidechains.
The tert-butyl carbamate group enhances solubility in organic solvents, while the primary amine enables conjugation to pharmacophores in drug discovery. Figure 1 illustrates its structural evolution from simpler spirocyclic diamines:
Base Structure: 2,7-Diazaspiro[3.5]nonane
→ Add Boc group → 2,7-Diazaspiro[3.5]nonane-7-carboxylate
→ Add 2-aminoethyl → Target compound
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15/h4-11,15H2,1-3H3 |
InChI Key |
LHSGKXRWODTZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and aminoethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses.
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents, functional groups, and ring systems, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural Derivatives of 2,7-Diazaspiro[3.5]nonane
Table 1: Key Structural Analogs
*Calculated based on molecular formula C12H22N2O2.
Biological Activity
Receptor Binding and Enzyme Inhibition
The compound's unique spirocyclic structure and functional groups contribute to its ability to interact with various biological targets. Studies have shown that it can bind to specific enzymes and receptors, potentially altering their activity.
Enzyme Inhibition
Research indicates that tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate may act as an enzyme inhibitor. While specific data on inhibition constants (Ki) are not available in the provided search results, the compound's structure suggests it could interact with enzymes involved in various biological processes.
Receptor Binding
The compound's ability to bind to receptors has been a focus of research. Its structure allows for potential interaction with:
- G-protein coupled receptors (GPCRs)
- Ion channels
- Nuclear receptors
Pharmacological Effects
This compound has shown promise in several areas of pharmacological research.
Potential Therapeutic Applications
| Application Area | Potential Effect | Mechanism |
|---|---|---|
| Inflammation | Anti-inflammatory | Modulation of inflammatory pathways |
| Immunomodulation | Immune system regulation | Interaction with immune cell receptors |
| Neurological disorders | Neuroprotection | Possible interaction with neurotransmitter systems |
While specific clinical data are not provided in the search results, these potential applications are based on the compound's structural features and preliminary research findings.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features:
- Spirocyclic core : Provides structural rigidity and influences binding to target molecules.
- Aminoethyl group : Capable of forming hydrogen bonds with biological targets, enhancing binding affinity.
- Tert-butyl carboxylate : May contribute to the compound's lipophilicity and membrane permeability .
Pharmacokinetics and Metabolism
While detailed pharmacokinetic data are not available in the search results, the compound's structure suggests:
- Absorption : The presence of both hydrophilic and lipophilic groups may facilitate absorption across biological membranes.
- Distribution : The compound's molecular weight (305.84 g/mol) suggests it may have good tissue distribution.
- Metabolism : The ester group could be susceptible to hydrolysis by esterases in the body.
- Excretion : The compound's polarity suggests it may be excreted through both renal and hepatic pathways.
Research Findings and Case Studies
While specific case studies are not provided in the search results, ongoing research is exploring the compound's potential in various areas:
- Drug Development : this compound is being investigated as a lead compound for new drug candidates.
- Enzyme Inhibition Studies : Research is ongoing to determine its efficacy in inhibiting specific enzymes related to disease processes.
- Receptor Binding Assays : Studies are being conducted to assess its binding affinity to various receptors, which could lead to new therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
